molecular formula C12H17ClN2O B2650362 3-(Piperidin-3-yl)benzamide hydrochloride CAS No. 2409589-71-3

3-(Piperidin-3-yl)benzamide hydrochloride

Cat. No.: B2650362
CAS No.: 2409589-71-3
M. Wt: 240.73
InChI Key: GXQKGPXAUSBDLY-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)benzamide hydrochloride is a chemical compound that features a piperidine ring attached to a benzamide moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key intermediates in the synthesis of various drugs . The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yl)benzamide hydrochloride typically involves the reaction of piperidine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Piperidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(Piperidin-3-yl)benzamide hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Biological Activity

3-(Piperidin-3-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2O·HCl
  • Molecular Weight : 232.73 g/mol
  • CAS Number : 2409589-71-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of similar compounds, it was noted that derivatives with piperidine structures exhibited significant inhibition of edema and reduced vascular permeability. The compound's ability to modulate inflammatory responses suggests a potential therapeutic application in treating inflammatory diseases .

2. Anticancer Activity

Research has indicated that compounds related to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, one study found that piperidine derivatives inhibited the growth of breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutics .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways. The compound may act as an inhibitor of certain kinases or transcription factors that play critical roles in cell proliferation and inflammation.

Case Study 1: Anti-inflammatory Effects

A study conducted on similar piperidine derivatives revealed that they significantly decreased carrageenan-induced paw edema in animal models. The results indicated a dose-dependent response, with higher doses leading to greater reductions in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Dose (mg/kg)Edema Reduction (%)
5061.98
10080.84
20090.32
Indomethacin89.93

Case Study 2: Anticancer Efficacy

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-71.95
HCT-1162.36
PC-33.45

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

3-piperidin-3-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)10-4-1-3-9(7-10)11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQXVTKMBXRQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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